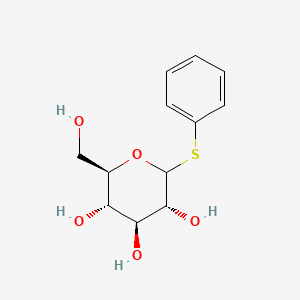

Phenyl 1-thioglucopyranoside

Description

Contextualization within Modern Glycoscience and Thiosaccharide Chemistry

Glycoscience, the study of the structure, function, and biology of carbohydrates (or glycans), has emerged as a critical field for understanding a vast array of biological processes. medchemexpress.com Within this broad discipline, thiosaccharide chemistry focuses on carbohydrates where a sulfur atom replaces one of the oxygen atoms. Phenyl 1-thioglucopyranoside is a prime example of a thioglycoside, a class of sulfur-containing carbohydrates. chemimpex.com The substitution of the anomeric oxygen with a sulfur atom in this compound confers greater stability against enzymatic and acidic hydrolysis compared to its oxygen-linked counterpart, phenyl β-D-glucopyranoside. This increased stability is a key attribute that makes it a valuable tool in biochemical studies. The presence of the sulfur atom also influences the molecule's reactivity, making it a versatile player in the synthesis of complex carbohydrates. ontosight.ai

Foundational Role as a Glycosyl Donor and Acceptor in Synthetic Chemistry

In the realm of synthetic organic chemistry, the construction of complex oligosaccharides and glycoconjugates is a formidable challenge. This compound and its derivatives play a crucial role as both glycosyl donors and acceptors in these intricate syntheses.

As a glycosyl donor , the thiophenyl group can be "activated" under specific reaction conditions, allowing the glucose unit to be transferred to a glycosyl acceptor (another sugar or an alcohol). nih.govtandfonline.com This process, known as glycosylation, is fundamental to building larger carbohydrate structures. The reactivity of the thioglycoside can be fine-tuned by modifying the protecting groups on the sugar's hydroxyls. For instance, "armed" thioglycoside donors, with electron-donating protecting groups, are more reactive than "disarmed" donors with electron-withdrawing groups. researchgate.net This "armed-disarmed" strategy allows for selective glycosylation reactions. Various methods have been developed to activate thioglycoside donors, including the use of reagents like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). au.dk

Conversely, the hydroxyl groups of this compound can act as glycosyl acceptors , receiving a sugar unit from an activated glycosyl donor. researchgate.netvtt.fi This dual capability makes it a highly versatile building block in the stepwise synthesis of oligosaccharides. The ability to function as both a donor and an acceptor is a cornerstone of modern carbohydrate synthesis, enabling the construction of complex and biologically important glycans.

Significance as a Biochemical Probe in Enzymology and Molecular Recognition

The stability and structural similarity of this compound to natural substrates make it an excellent biochemical probe for studying enzymes and molecular recognition events.

In enzymology , it is widely used as a substrate or inhibitor to investigate the kinetics and mechanisms of glycosidases and glycosyltransferases. chemimpex.com For example, it has been employed in enzyme assays to study glycosylation processes. chemimpex.comchemimpex.com The resistance of the thioglycosidic bond to enzymatic cleavage allows researchers to study enzyme-substrate interactions without the complication of rapid product formation. Furthermore, derivatives of this compound have been used to probe the active sites of enzymes and to develop specific inhibitors. nih.govresearchgate.net For instance, it has been used to study the induction of β-glucosidase and other glycosidases in the fungus Stachybotrys atra. publish.csiro.au

In the field of molecular recognition , understanding how proteins bind to carbohydrates is crucial for drug design and diagnostics. This compound and its analogs serve as valuable tools for studying these interactions. acs.orgresearchgate.net The phenyl group can engage in favorable interactions, such as stacking with aromatic amino acid residues in a protein's binding site. nih.gov Studies have shown that artificial receptors can be designed to selectively bind to phenyl glycopyranosides, mimicking the binding motifs found in natural carbohydrate-binding proteins. acs.orgnd.edu This research provides insights into the fundamental principles of carbohydrate recognition and aids in the development of synthetic lectins and carbohydrate-based sensors.

Overview of Current Research Trajectories and Methodological Innovations

The field of glycoscience is continually evolving, and research involving this compound is no exception. Current research is focused on several key areas:

Development of Novel Glycosylation Methodologies: Chemists are constantly seeking more efficient and stereoselective methods for forming glycosidic bonds. frontiersin.org This includes the development of new activators for thioglycoside donors and the exploration of novel reaction conditions. nih.gov For example, recent innovations include the use of iron catalysis and blue light to activate diazo-thioglycoside donors for glycosylation reactions. nih.gov Electrochemical methods for glycosylation using thioglycoside donors are also an active area of research. tandfonline.com

Synthesis of Biologically Active Molecules: this compound continues to be a key starting material for the synthesis of complex and biologically important molecules, including glycoconjugates with potential therapeutic applications. chemimpex.comontosight.ai Research is ongoing to synthesize carbohydrate-based drugs and diagnostic tools. chemimpex.com

Probing Biological Systems: The use of this compound and its derivatives as biochemical probes is expanding. medchemexpress.com Researchers are designing more sophisticated probes to study complex biological processes in living systems, such as investigating the role of glycosylation in disease. nih.gov For instance, conjugates of plumbagin (B1678898) and phenyl 1-thioglucoside have been synthesized to inhibit mycothiol (B1677580) biosynthetic enzymes. nih.gov

Advanced Analytical Techniques: The application of advanced analytical techniques, such as mass-resolved laser spectroscopy, is providing deeper insights into the conformational preferences and intermolecular interactions of this compound and its derivatives. frontiersin.org

These research trajectories highlight the enduring importance of this compound as a fundamental tool in chemical and biological sciences, with ongoing innovations continuing to expand its utility and impact.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O5S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12?/m1/s1 |

InChI Key |

OVLYAISOYPJBLU-OZRWLHRGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations

Established Glycosylation Protocols for Phenyl 1-Thioglucopyranoside Synthesis

This compound is a valuable thioglycoside derivative utilized as a substrate in glycosylation reactions for the synthesis of glycosides and for studying enzyme activity. chemimpex.com Its stability and reactivity make it a key building block in carbohydrate chemistry. chemimpex.comumsl.edu Numerous methods for its preparation have been established, primarily involving the reaction of a glycosyl donor with a thiol in the presence of an activator. nsf.gov

A prevalent and effective method for synthesizing this compound involves the anomeric substitution of peracylated glycopyranoses, such as glucose penta-acetate. This approach typically utilizes a Lewis acid-mediated reaction. nsf.govrsc.org The reaction involves a nucleophilic displacement of the leaving group at the anomeric center (C-1) of the sugar by the sulfur atom of thiophenol. nsf.gov

The use of per-acetylated sugars is a common strategy. rsc.org For instance, the reaction of glucose per-acetate with thiophenol can be promoted to yield the desired thioglycoside. rsc.org This method is advantageous due to the stability of the peracylated starting materials and the ability to control the stereochemical outcome of the reaction.

The synthesis of thioglycosides from per-acetylated sugars requires the use of an activating agent or promoter to facilitate the reaction. nsf.govnih.gov The promoter activates the glycosyl donor by facilitating the departure of the anomeric leaving group, leading to the formation of a reactive intermediate. nih.govnih.gov This intermediate is then attacked by the thiol nucleophile to form the thioglycosidic bond. nih.gov

A variety of Lewis acids have been employed as promoters, including TMSOTf, BF3·Et2O, ZrCl4, and SnCl4, often in stoichiometric amounts. nsf.govrsc.org More recently, Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to be highly effective promoters, sometimes even in sub-stoichiometric quantities. nsf.gov The efficiency of the reaction, including rate and yield, can be significantly influenced by the choice and amount of the promoter. For example, in the synthesis of an ethylthioglucoside from glucose per-acetate, increasing the amount of TfOH from 30 mol% to 80 mol% increased the yield from 31% to 94% and drastically reduced the reaction time. rsc.org

The general mechanism for thioglycoside glycosylation involves three main steps:

Activation: Electrophilic addition of the promoter to the anomeric sulfur atom. nih.gov

Intermediate Formation: Conversion to a more reactive intermediate, such as a glycosyl triflate or a dioxolenium ion. nih.gov

Nucleophilic Attack: The acceptor (thiol) attacks the reactive intermediate, leading to the final glycoside product. nih.gov

Table 1: Effect of Triflic Acid (TfOH) Promoter on the Synthesis of Ethylthio Glucoside

| Entry | TfOH (mol %) | Time (h) | Yield (%) |

| 1 | 30 | 24 | 31 |

| 2 | 50 | 3 | 70 |

| 3 | 80 | 1 | 94 |

Data sourced from a study on TfOH-promoted thioglycosidation reactions. rsc.org

Achieving stereoselectivity is a critical challenge in glycosylation. nsf.gov For the synthesis of this compound, which has a β-configuration (a 1,2-trans relationship between the anomeric substituent and the group at C-2), stereochemical control is crucial. The most effective method for ensuring the formation of 1,2-trans-glycosides is the use of a neighboring group participating (NGP) protecting group at the C-2 position of the glycosyl donor. nih.govnih.gov

Acyl groups, such as acetyl or benzoyl groups, are commonly used for this purpose. nih.govnih.gov When the glycosyl donor is activated, the C-2 acyl group attacks the anomeric center from the opposite face, forming a cyclic acyloxonium ion intermediate. nih.govnih.gov This intermediate effectively shields one face of the molecule. The subsequent nucleophilic attack by the thiol can then only occur from the opposite face, resulting exclusively in the formation of the 1,2-trans product. nih.govnih.gov This strategy generally leads to high yields and complete stereoselectivity. rsc.org

An alternative route to thioglycosides involves the use of glycals (1,5-anhydro-1,2-dideoxy-D-arabino-hex-1-enitol and its derivatives) as starting materials. nih.govnih.gov This method typically proceeds through a ring-opening reaction. One approach involves the oxidation of the glycal to form a 1,2-anhydro sugar intermediate. This highly reactive epoxide can then be opened by a thiol nucleophile. nih.gov

For example, a one-pot method has been developed where per-protected glycals are oxidized with oxone to form 1,2-anhydro sugars. These intermediates are then reacted with NaBH4 and an aryl disulfide (like diphenyl disulfide) to generate the desired 2-hydroxy-1-thio-β-D-glycopyranoside. nih.gov Another strategy involves the reaction of glycals with an electrophilic reagent followed by the addition of a thiol. For instance, glycals can be reacted with bis(benzoyl)-iodobenzene (BBIB), and the subsequent addition of thiophenol and a catalytic amount of TfOH yields the corresponding phenyl thioglycoside. nih.gov

Table 2: Synthesis of Phenyl Thioglycosides from Glycals (Method B)

| Entry | Glycal | Product | Yield (%) |

| 3 | Glucal derivative (1a) | Phenyl 2-O-Benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside (6) | 61 |

| 4 | Galactal derivative (1b) | Phenyl 2-O-Benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (7) | 67 |

Yields obtained from a one-pot reaction involving BBIB, the glycal, thiophenol, and catalytic TfOH. nih.gov

Advanced Derivatization and Functionalization Strategies

Further modification of the this compound scaffold is essential for its application in the synthesis of complex oligosaccharides. This requires precise control over the reactivity of its multiple hydroxyl groups.

Regioselective protection and deprotection strategies are fundamental to carbohydrate chemistry, allowing for the specific functionalization of one hydroxyl group in the presence of others. rsc.orgnsf.gov For this compound, methods have been developed for the simultaneous and regioselective protection of specific hydroxyl groups.

For instance, the C-3 and C-6 hydroxyl groups of phenyl 1-thio-β-D-glucopyranoside can be selectively protected using triisopropylsilyl or tert-butyldiphenylsilyl trifluoromethanesulfonate. nih.gov This allows for subsequent modifications at the C-2 and C-4 positions. Similarly, for the α-anomer, the C-2 and C-6 hydroxyl groups can be selectively protected with tert-butyldiphenylsilyl trifluoromethanesulfonate. nih.gov These techniques provide access to partially protected building blocks that are crucial for the stepwise synthesis of complex glycans. rsc.org

Introduction of Diverse Aglycone and Sugar Moieties for Analog Generation

The generation of this compound analogs is a key strategy for exploring structure-activity relationships and developing probes for biological systems. This process involves the systematic modification of both the aglycone (the phenyl group) and the sugar moiety. A powerful approach to achieve this is through the synthesis of a versatile intermediate that can be subsequently modified in multiple ways.

A notable example of this strategy is the synthesis of a library based on a phenyl thio-β-D-galactopyranoside core, which demonstrates the principles applicable to glucopyranoside analogs. nih.gov The synthesis begins with an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a protected galactosyl thiol. This yields a key intermediate, 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. nih.gov This intermediate is designed for subsequent diversification.

The diversification of the aglycone can be achieved through a "two-dimensional" modification approach: nih.gov

Substitution: The remaining fluoride (B91410) on the dinitrophenyl ring is susceptible to nucleophilic substitution by a variety of amines and thiols. This allows for the introduction of a wide range of functional groups at this position.

Reduction and Acylation: The two nitro groups on the phenyl ring can be chemically reduced to form diamines. These resulting amino groups can then be acylated with different reagents to introduce another layer of diversity. nih.gov

This dual approach of substitution and reduction/acylation allows for the creation of a matrix of analogs from a single, common intermediate. The final deacetylation of the sugar's hydroxyl groups yields the target compounds. nih.gov This methodology highlights how specific functional groups on the aglycone can be used as synthetic handles to introduce diverse chemical entities, thereby generating a wide array of analogs for biological screening.

Furthermore, modifications to the sugar moiety itself, such as altering the protecting groups (e.g., benzyl, acetyl, silyl (B83357) ethers), can produce analogs with different solubility and reactivity profiles. nih.gov The synthesis of phenyl-2-OH-1-thio-β-D-glucopyranosides and the corresponding galactopyranosides from various protected glycals illustrates the generation of precursors with diverse sugar moieties, ready for further glycosylation reactions. nih.gov

Parallel Synthesis of Compound Libraries for Research Screening

Parallel synthesis is a powerful methodology used to efficiently generate large numbers of structurally related compounds, known as libraries, for high-throughput screening in drug discovery and chemical biology. tarosdiscovery.com This approach streamlines the synthetic process by performing multiple reactions simultaneously, often utilizing automated or semi-automated equipment in multi-well plates. nih.govyoutube.com The goal is to maximize molecular diversity to increase the probability of identifying novel compounds with desired biological activity. tarosdiscovery.comuniroma1.it

The strategic synthesis of a 28-compound library of phenyl thio-β-D-galactopyranosides serves as a practical example of this approach. nih.gov Starting from a versatile dinitrophenyl intermediate, subsequent reactions with various amines and thiols, followed by reduction and acylation steps, were carried out in parallel to produce a collection of distinct analogs. This library was then screened for binding activity against a panel of galectins, a family of β-galactoside-binding proteins. nih.gov

The results of such screening efforts can be highly informative. In this case, the library screening led to the discovery of potent and selective inhibitors for a specific protein, galectin-7. nih.gov The data revealed that certain substitutions on the phenyl ring led to a significant increase in affinity compared to the parent compounds, methyl β-D-galactopyranoside and the unsubstituted β-phenyl thiogalactoside. nih.gov

The table below illustrates a subset of the types of modifications that can be made to a core structure in a parallel synthesis format to generate a library for screening.

| Core Intermediate | Modification Step 1 (Substitution at F) | Modification Step 2 (Reduction of NO2 & Acylation) | Resulting Analog Type |

|---|---|---|---|

| 5-fluoro-2,4-dinitrophenyl 1-thio-β-D-galactopyranoside | React with Morpholine | N/A | Morpholino-dinitrophenyl thiogalactoside |

| React with Thiomorpholine | N/A | Thiomorpholino-dinitrophenyl thiogalactoside | |

| N/A | Reduce NO2, then Acylate with Acetic Anhydride | Fluoro-diacetamidophenyl thiogalactoside | |

| React with Morpholine | Reduce NO2, then Acylate with Acetic Anhydride | Morpholino-diacetamidophenyl thiogalactoside |

This table is a representative illustration of the diversification strategy described in the literature. nih.gov

This systematic approach, combining strategic intermediate design with parallel synthesis, allows researchers to efficiently explore the chemical space around a parent compound like this compound. The resulting compound libraries are invaluable assets for screening campaigns aimed at identifying molecules with specific biological functions. nih.govuniroma1.it

Investigations into Biochemical Interactions and Enzymatic Catalysis

Phenyl 1-Thioglucopyranoside as a Substrate in Glycoenzyme Assays

The stability of the thioglycosidic bond generally renders this compound resistant to hydrolysis by most glycohydrolases. However, specific enzymes can recognize and process this molecule, making it a useful substrate for analyzing enzymatic activity and mechanism. chemimpex.comnih.gov

This compound serves as a substrate in assays designed to study glycosylation processes and the activity of enzymes such as glycosyl hydrolases. chemimpex.com While many glycosidases cannot efficiently cleave the stable C-S bond, certain β-glucosidases have been shown to hydrolyze specific, activated thioglucoside substrates. For instance, β-glucosidases from sweet almond (a family 1 glycosyl hydrolase) and Aspergillus niger (a family 3 glycosyl hydrolase) can effectively hydrolyze heteroaromatic thioglucosides like the β-D-glucopyranosides of 2-mercaptobenzimidazole (B194830) (GlcSBiz) and 2-mercaptobenzoxazole (B50546) (GlcSBox). nih.govebi.ac.uk These substrates are significantly more reactive than simpler aryl thioglucosides, reacting at rates comparable to the highly reactive substrate p-nitrophenyl β-D-glucoside. nih.gov

The enzyme-catalyzed hydrolysis of these thioglucosides proceeds with retention of the anomeric configuration, a key mechanistic feature of these retaining glycosidases. nih.gov This reactivity makes them valuable for continuous spectroscopic assays to monitor enzyme activity. Furthermore, thioglycosides are widely employed as glycosyl donors in the chemical synthesis of carbohydrates and glycoconjugates, a process central to the action of glycosyltransferases. uark.edumdpi.com

Studies using activated thioglucoside substrates have been instrumental in determining the kinetic parameters of β-glucosidases. The high reactivity of substrates like GlcSBiz and GlcSBox allows for precise measurement of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat). nih.gov For sweet almond β-glucosidase, these substrates proved to be two to three orders of magnitude more reactive than p-nitrophenyl thioglucopyranoside. nih.gov

| Substrate | Enzyme | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| GlcSBiz | Sweet Almond β-glucosidase | 1.0 | 0.05 | 2.0 x 104 |

| GlcSBox | Sweet Almond β-glucosidase | 1.7 | 0.13 | 1.3 x 104 |

| pNPG (O-glucoside) | Sweet Almond β-glucosidase | 1.3 | 0.05 | 2.6 x 104 |

Modulatory and Inhibitory Effects on Biological Systems

Beyond their use as substrates, this compound and its derivatives are widely used as modulators and inhibitors to probe the function of various biological systems, including enzymes and membrane transporters.

The this compound scaffold is a key component in the design of specific enzyme inhibitors.

MshB: Conjugates of this compound have been developed as potent inhibitors of MshB, a deacetylase essential for the biosynthesis of mycothiol (B1677580) in mycobacteria. nih.govnih.gov In one study, plumbagin (B1678898) was tethered to a phenyl thioglucoside via an alkyl chain of variable length. The inhibitory potency of these conjugates against MshB increased with the length of the alkyl spacer, demonstrating that the thioglucoside moiety effectively targets the enzyme's active site while the plumbagin and alkyl chain provide additional binding interactions. nih.govnih.gov Kinetic and computational studies revealed that MshB preferentially binds to pre-configured, curled conformations of these inhibitors, rather than inducing a linear fit into a hydrophobic binding cavity. nih.gov

Galectins: Galectins are a family of β-galactoside-binding proteins involved in processes like inflammation and cancer. nih.gov While unsubstituted β-phenyl thiogalactoside itself is not an effective inhibitor, it serves as a crucial building block for developing potent and selective galectin inhibitors. nih.govresearchgate.net A library of aromatic β-thiogalactosides was synthesized, and screening revealed compounds with significantly enhanced affinity for galectin-7 compared to simple monosaccharides. The most effective inhibitors for galectin-7 had dissociation constants (Kd) as low as 140 µM, a substantial improvement over methyl β-D-galactopyranoside (Kd of 4.8 mM). nih.gov These findings underscore the utility of the phenyl thioglycoside structure as a scaffold for targeting the carbohydrate recognition domains of galectins. nih.govresearchgate.net

Aryl thioglycosides have been used to explore the substrate specificity of membrane transporters. Research on the H+-sucrose symporter in sugar beet plasma membranes demonstrated that phenyl-α-D-thioglucopyranoside acts as a competitive inhibitor of sucrose (B13894) uptake. nih.gov This indicates that the transporter can recognize and bind the phenyl thioglucoside at the same site as sucrose.

Furthermore, phenyl-α-D-thioglucopyranoside was not merely an inhibitor but was also transported across the membrane, as evidenced by its ability to induce alkalization of the external medium, a hallmark of proton-coupled symport activity. nih.gov The study determined the inhibition constants (Ki) for several phenylglucopyranoside derivatives, highlighting the structural requirements for binding to the carrier protein. The fact that phenyl and thiophenyl derivatives of glucose could bind and, in some cases, be transported suggested that the hydroxyl groups of the fructose (B13574) moiety of sucrose are not essential for recognition by the symporter. nih.gov

| Compound | Inhibition Constant (Ki) | Interaction Type |

|---|---|---|

| Phenyl-α-D-glucopyranoside | 67 µM | Competitive Inhibitor |

| Phenyl-α-D-thioglucopyranoside | 180 µM | Competitive Inhibitor / Transported Substrate |

| Phenyl-β-D-glucopyranoside | No Inhibition | Non-interacting |

Thioglycosides are powerful tools for dissecting the mechanisms of carbohydrate-protein recognition. Their enhanced stability against enzymatic degradation allows them to function as "metabolic decoys." nih.govnih.gov When introduced into biological systems, they can compete with natural carbohydrate substrates for binding to proteins like glycosyltransferases, thereby inhibiting the biosynthesis of natural glycans. nih.gov This approach has been used to modify cell-surface glycan structures and study the functional consequences, such as the reduction of selectin-dependent leukocyte adhesion. nih.gov

The use of thioglycosides as inhibitors of lectins, such as the galectins, is a direct application of targeting carbohydrate-protein recognition. nih.gov By designing derivatives of this compound that present specific hydrophobic and hydrogen-bonding features, researchers can create molecules that bind tightly and selectively to the carbohydrate recognition domain of a target protein, blocking its interaction with natural ligands and thus modulating its biological activity. nih.govresearchgate.net

Induced Enzymatic Synthesis in Model Organisms

Impact on Glycosidase Induction in Fungal Systems

Investigations into the biochemical interactions of this compound have revealed its significant role as an inducer of glycosidase synthesis in certain fungal systems. Specifically, in the fungus Stachybotrys atra, the introduction of phenyl β-D-thioglucopyranoside to a washed mycelial suspension triggers the "inductive" synthesis of β-glucosidase. publish.csiro.au This induction is not limited to a single enzyme; rather, it prompts the concomitant formation of a series of other glycosidases and an esterase. publish.csiro.au

The array of enzymes induced by this compound in S. atra is not consistently uniform across all experiments. However, a general pattern has been observed where the synthesis of certain enzymes appears to be dependent on the synthesis of others in a sequential manner. publish.csiro.au This suggests a complex regulatory mechanism, potentially lifting the repression on a segment of DNA larger than a typical operon. publish.csiro.au Interestingly, induction with structurally similar but homologous inducers, such as phenyl β-D-thioxylopyranoside for β-xylosidase or phenyl α-D-thioglucopyranoside for α-glucosidase, was not observed, highlighting the specificity of the induction by the thioglucoside. publish.csiro.au

Evidence for the non-identity of the simultaneously induced glycosidases comes from their distinct pH-activity curves. publish.csiro.au For instance, the β-galactosidase induced by the thioglucoside exhibits a double-peaked pH-activity curve, suggesting the presence of two different β-galactosidase enzymes, one of which is an "acid β-galactosidase" with an optimal pH of around 4.5. publish.csiro.au This differs from the β-galactosidase produced when the fungus is grown on lactose. publish.csiro.au Further differentiation is seen in the stability of the induced enzymes; at a pH of 4.1, the induced β-glucosidase is stable, whereas the induced β-xylosidase is rapidly inactivated. publish.csiro.au

The following table summarizes the enzymatic activities induced by this compound in Stachybotrys atra based on the research findings.

| Induced Enzyme Activity | Observation | Distinguishing Characteristic |

| β-Glucosidase | Consistently induced by phenyl β-D-thioglucopyranoside. publish.csiro.au | Stable in acid solution (pH 4.1 at 22°C). publish.csiro.au |

| β-Xylosidase | Appears to be the most consistent product of the induction. publish.csiro.au | Rapidly inactivated in acid solution (pH 4.1 at 22°C). publish.csiro.au |

| β-Galactosidase | Induced by phenyl β-D-thioglucopyranoside. publish.csiro.au | Exhibits a double-peaked pH-activity curve, suggesting two induced isoenzymes, one with a pH optimum around 4.5. publish.csiro.au |

| Other Glycosidases | A series of other glycosidases are concomitantly formed. publish.csiro.au | Their simultaneous appearance is not obligatory in every experiment. publish.csiro.au |

| Esterase | An esterase is also concomitantly formed with the glycosidases. publish.csiro.au | The specific type of esterase is not detailed. publish.csiro.au |

Advanced Analytical and Spectroscopic Characterization Techniques

Sophisticated Spectroscopic Approaches for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. High-resolution techniques provide detailed information at the atomic and molecular levels, which is crucial for confirming the identity and stereochemistry of Phenyl 1-thioglucopyranoside.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of this compound in solution. thieme-connect.denih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity of atoms and their spatial relationships, which is essential for conformational analysis. mdpi.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, distinct signals are expected for the anomeric proton, the other pyranose ring protons, the hydroxymethyl protons, the hydroxyl protons, and the aromatic protons of the phenyl group. The coupling constants (³J values) between adjacent protons on the pyranose ring are particularly informative for confirming the β-anomeric configuration and the chair conformation of the glucopyranoside ring.

Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the entire spin system within the glucose moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming the connection of the phenylthio group to the anomeric carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is vital for determining the three-dimensional conformation, such as the orientation of the phenyl ring relative to the sugar ring.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| H-1 (Anomeric) | ~4.7 | ~88 | H-2 | C-2, C-5, C-1' (Phenyl) |

| H-2 | ~3.4 | ~72 | H-1, H-3 | C-1, C-3 |

| H-3 | ~3.5 | ~78 | H-2, H-4 | C-2, C-4, C-5 |

| H-4 | ~3.3 | ~70 | H-3, H-5 | C-3, C-5, C-6 |

| H-5 | ~3.6 | ~80 | H-4, H-6a, H-6b | C-1, C-3, C-4, C-6 |

| H-6a, H-6b | ~3.7-3.9 | ~62 | H-5 | C-4, C-5 |

| H-Aromatic | ~7.2-7.5 | ~127-132 | - | C-1, C-1' (Phenyl) |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's mass. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the unambiguous determination of the elemental composition and verification of the molecular formula. libretexts.org

For this compound, the molecular formula is C₁₂H₁₆O₅S. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique relies on the fact that the exact mass of an atom is not an integer value (except for carbon-12 by definition). libretexts.org By comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved. pensoft.net This is a critical step in characterization, confirming that the synthesized or isolated compound is indeed the target molecule.

Table 2: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₆O₅S)

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000000 | 12 | 144.00000000 |

| Hydrogen | ¹H | 1.00782503 | 16 | 16.12520048 |

| Oxygen | ¹⁶O | 15.99491462 | 5 | 79.97457310 |

| Sulfur | ³²S | 31.97207100 | 1 | 31.97207100 |

| Calculated Exact Mass | 272.07184458 |

Data sourced from PubChem. nih.gov

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is fundamental to the analysis and purification of chemical compounds. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. anjs.edu.iq

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. omicsonline.orgijpca.org For this compound, reversed-phase HPLC (RP-HPLC) is a common mode of analysis. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Analytical Applications: Analytically, HPLC is used to assess the purity of a sample of this compound. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, which can be quantified based on their peak area. HPLC can also be used to separate the β-anomer (Phenyl 1-thio-β-D-glucopyranoside) from the less common α-anomer if it is present as an impurity.

Preparative Applications: On a larger scale, preparative HPLC is used to purify the compound. lcms.cz By injecting a larger amount of the crude reaction mixture onto a wider-bore column, the desired compound can be separated from by-products and unreacted starting materials. The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the purified product.

Table 3: Illustrative RP-HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for compounds that are thermally stable and volatile. nih.gov this compound, with its multiple polar hydroxyl groups and high molecular weight, is non-volatile and would decompose at the high temperatures required for GC analysis.

Therefore, direct analysis by GC is not feasible. To utilize the high separation efficiency of GC, especially when coupled with mass spectrometry (GC-MS), this compound must first be chemically modified into a more volatile derivative. researchgate.net This process, known as derivatization, is discussed in the following section.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization involves reacting a target analyte with a derivatizing agent to change its chemical and physical properties, thereby improving its performance in an analytical method. mdpi.com For this compound, the primary goal of derivatization is to increase its volatility for GC analysis.

The most common derivatization strategy for compounds containing hydroxyl groups is silylation. This reaction replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.

The resulting per-silylated this compound is significantly more volatile and thermally stable, making it amenable to analysis by GC-MS. This allows for sensitive detection and provides mass spectra that can confirm the structure of the derivatized molecule. Derivatization can also be employed in HPLC to introduce a chromophore or fluorophore to enhance detection sensitivity for compounds that lack a strong UV absorbance. mdpi.com

Table 4: Derivatization of this compound for GC Analysis

| Property | Original Compound (this compound) | Derivatized Compound (Per-TMS-Phenyl 1-thioglucopyranoside) |

|---|---|---|

| Functional Groups | 4 x Hydroxyl (-OH), 1 x Thioether (-S-) | 4 x Trimethylsilylether (-OTMS), 1 x Thioether (-S-) |

| Polarity | High | Low |

| Volatility | Very Low | High |

| Suitable Technique | HPLC | GC, GC-MS |

Strategies for Improved Detection in UV, Fluorescence, and Mass Spectrometry-Based Assays

The sensitive and accurate detection of this compound is crucial for its application in biochemical and pharmaceutical research. chemimpex.com While the compound possesses a phenyl group that allows for ultraviolet (UV) detection, strategies to enhance its signal in various analytical platforms can significantly improve assay performance. These strategies focus on increasing the molar absorptivity, inducing fluorescence, or improving ionization efficiency for mass spectrometry.

UV-Visible (UV-Vis) Spectroscopy

Direct UV detection of this compound is feasible due to its aromatic phenyl ring. However, for assays requiring high sensitivity, especially at low concentrations, derivatization can be employed. This chemical modification introduces a chromophore with a higher molar absorptivity, thereby amplifying the detection signal.

Fluorescence Spectroscopy

This compound is not natively fluorescent. To utilize the high sensitivity of fluorescence detection, a fluorophore must be chemically attached to the molecule. This process, known as fluorogenic derivatization or labeling, can lower detection limits by several orders of magnitude compared to UV-Vis absorption. The choice of a labeling reagent depends on the functional groups available on the analyte and the desired excitation and emission wavelengths. For this compound, the hydroxyl groups of the glucose moiety are primary targets for derivatization.

Mass Spectrometry (MS)

Mass spectrometry offers high selectivity and sensitivity. Strategies to improve the detection of this compound in MS-based assays focus on optimizing ionization and fragmentation. Electrospray ionization (ESI) is a common technique for polar, non-volatile molecules like glycosides. To enhance the signal, mobile phase modifiers (e.g., ammonium (B1175870) formate (B1220265) or acetate) are often used to promote the formation of specific adducts, such as [M+NH₄]⁺ or [M+Na]⁺, leading to a more consistent and intense signal. For structural confirmation and improved quantification in complex matrices, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, which significantly increases selectivity and reduces background noise.

The following table summarizes key strategies for enhancing the detection of this compound across these platforms.

| Technique | Strategy | Mechanism of Improvement | Example Reagent/Condition |

| UV-Vis Spectroscopy | Pre- or Post-column Derivatization | Introduction of a highly absorbing chromophore to the molecule. | Diazotized p-aminobenzoic acid (reacts with phenolic hydroxyls, though this compound lacks one, this is a general strategy for related compounds). |

| Fluorescence Spectroscopy | Fluorogenic Labeling | Covalent attachment of a fluorescent tag (fluorophore). | Dansyl chloride (reacts with hydroxyl groups under basic conditions). |

| Mass Spectrometry (MS) | Adduct Formation | Use of mobile phase additives to promote stable ion formation. | Addition of 1-10 mM ammonium acetate (B1210297) to the mobile phase to favor [M+NH₄]⁺ adducts. |

| Mass Spectrometry (MS) | Tandem MS (MS/MS) | Selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) of specific parent-daughter ion transitions. | Monitoring the transition from the precursor ion (e.g., m/z 272.07) to a specific fragment ion. |

Development of Quantitative Analytical Methods for Research Samples

The development of robust and reliable quantitative methods is essential for determining the concentration of this compound in research samples, such as in vitro enzyme assays or synthetic reaction mixtures. High-performance liquid chromatography (HPLC) coupled with UV or MS detection is the most common approach. mdpi-res.com The development process involves systematic optimization and validation to ensure the method is accurate, precise, and fit for its intended purpose.

Method Development

The initial stage of development focuses on optimizing the chromatographic separation and detection parameters.

Column and Mobile Phase Selection: For a polar compound like this compound, reversed-phase HPLC is a suitable technique. A C18 column is a common first choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good peak shape and resolution from impurities.

Detector Selection and Optimization: A UV detector set to the absorbance maximum of the phenyl group (around 254-265 nm) is a standard choice. For higher sensitivity and selectivity, an ESI-MS detector can be used, monitoring the specific mass-to-charge ratio (m/z) of the compound. nih.gov

Method Validation

Once the method is developed, it must be validated to demonstrate its reliability. Validation is performed according to established guidelines and typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response versus concentration data.

Accuracy: The closeness of the measured value to the true value. It is often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below presents typical acceptance criteria for the validation of a quantitative HPLC method.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | 80-120% recovery for spiked samples |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 3% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 |

By following this two-stage process of development and validation, a robust quantitative analytical method for this compound can be established for routine use in research settings.

Broader Research Applications and Future Perspectives

Advancement in Glycoconjugate Synthesis for Biological Research

The synthesis of complex glycoconjugates is crucial for understanding their biological functions. uni-duesseldorf.de Phenyl 1-thioglucopyranoside serves as a key building block in the chemoenzymatic synthesis of oligosaccharides and glycoconjugates. uni-duesseldorf.de In this approach, chemical synthesis is used to create core structures or building blocks, which are then further elaborated by enzymatic methods using glycosyltransferases. nih.gov The stability of the thioglycosidic bond in this compound makes it an excellent glycosyl donor in these synthetic strategies. researchgate.net

One of the significant advancements in this area is the development of one-pot glycosylation strategies, which streamline the synthesis of complex oligosaccharides by minimizing intermediate purification steps. nih.gov this compound and its derivatives are well-suited for these methods due to their tunable reactivity, which can be controlled by the choice of activating reagents. This allows for the sequential addition of different sugar units to a growing oligosaccharide chain.

Furthermore, the use of this compound has been instrumental in the synthesis of glycoconjugates for various biological studies. For instance, synthetic oligosaccharides and glycans are essential for investigating protein-carbohydrate interactions, developing carbohydrate-based vaccines, and studying the role of glycans in disease progression. nih.gov The ability to synthetically access these complex molecules, facilitated by donors like this compound, is a cornerstone of modern glycobiology research.

Development and Application as Research Probes in Complex Biochemical Pathways

This compound and its analogs have been developed as valuable research probes for studying complex biochemical pathways, particularly those involving glycosidases and glycosyltransferases. The phenyl group can be modified to create chromogenic or fluorogenic substrates, where the release of the aglycone upon enzymatic cleavage can be monitored spectrophotometrically or fluorometrically. This allows for the sensitive and continuous assay of enzyme activity.

For example, aryl β-glucosides are commonly used to study the kinetics of β-glucosidases. nih.gov While specific kinetic data for this compound is not always readily available, the principles are well-established with similar compounds like p-nitrophenyl β-D-glucopyranoside. For β-glucosidase from Trichoderma reesei, the kinetic parameters with p-nitrophenyl β-D-glucopyranoside were determined to be a Kₘ of 0.19 ± 0.02 mM and a Vₘₐₓ of 29.67 ± 3.25 μmol·min⁻¹·mg⁻¹. nih.gov Such studies are crucial for understanding enzyme mechanisms, identifying inhibitors, and screening for new enzymes with desired properties.

The development of these probes has significantly advanced our understanding of enzyme function in various biological contexts, from microbial metabolism to human disease. The ability to synthesize a variety of thioglycoside-based probes with different reporter groups continues to be an active area of research, promising more sophisticated tools for dissecting complex biochemical pathways.

Investigation in Plant and Microbial Biosynthetic Pathways (e.g., Aromatic Amino Acid Metabolism, Phenylethanoid Biosynthesis)

This compound serves as a valuable tool for investigating the biosynthesis of natural products in plants and microbes. Many plant secondary metabolites, such as phenylethanoid glycosides, are synthesized through complex pathways involving glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govnih.gov These enzymes are responsible for the transfer of sugar moieties from activated donors to a wide range of acceptor molecules, thereby increasing their stability, solubility, and biological activity. nih.gov

The study of these UGTs is essential for understanding and engineering the biosynthesis of valuable natural products. This compound can be used as a substrate mimic or a tool to characterize the activity and substrate specificity of these enzymes. By using this compound in in vitro assays with purified plant UGTs, researchers can investigate which enzymes are responsible for the glycosylation of specific natural products. This approach is crucial for elucidating the biosynthetic pathways of medicinally important compounds like phenylethanoid glycosides. nih.gov

Furthermore, the biosynthesis of many of these natural products is linked to primary metabolic pathways such as aromatic amino acid metabolism, which provides the precursors for a vast array of secondary metabolites. frontiersin.org Understanding how glycosylation is integrated with these primary pathways is a key area of research, and tools like this compound are instrumental in these investigations.

Innovations in Synthetic Strategies for Analog Development

The versatility of this compound as a research tool has driven the development of innovative synthetic strategies for its analogs. These strategies aim to create a diverse range of thioglycosides with modified sugar moieties, altered aglycones, or the incorporation of reporter groups. These analogs are essential for a wide range of applications, from enzyme studies to the development of new therapeutic agents.

One area of innovation is the development of more efficient and stereoselective methods for the synthesis of thioglycosides. This includes the use of new catalysts and reaction conditions to improve yields and control the stereochemistry of the glycosidic bond. nih.gov Additionally, researchers have been exploring novel synthetic routes to create thioglycoside analogs that are not readily accessible through traditional methods.

A particularly exciting area of research is the synthesis of C-oligosaccharides, where the glycosidic oxygen is replaced by a carbon atom. nih.gov These analogs are resistant to enzymatic hydrolysis and can serve as stable mimics of natural oligosaccharides. The development of synthetic routes to C-glycoside analogs of this compound could provide powerful new tools for studying carbohydrate-binding proteins and as potential therapeutic agents.

Emerging Trends in Glycan Engineering and Enzymology

Glycan engineering, which involves the modification of glycan structures on proteins and cells, is a rapidly growing field with significant potential in biotechnology and medicine. sci-hub.se this compound and its derivatives are poised to play a significant role in this area. One emerging trend is metabolic glycan labeling, where cells are fed unnatural sugars that are incorporated into their glycans. nih.govresearchgate.net These modified glycans can then be visualized or manipulated using bioorthogonal chemistry. nih.gov While the direct use of this compound in this context is still being explored, the development of its derivatives with "clickable" functional groups is a promising avenue for future research.

In enzymology, there is a growing interest in the use of chemoenzymatic methods to synthesize complex glycans and glycoconjugates. uni-duesseldorf.de This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This compound is an ideal glycosyl donor for these methods due to its stability and compatibility with a range of enzymatic reactions. The use of engineered glycosidases, known as glycosynthases, in combination with thioglycoside donors, is a particularly powerful strategy for the efficient synthesis of oligosaccharides.

The continued development of new enzymes and the expansion of the metabolic glycoengineering toolbox will undoubtedly create new opportunities for the application of this compound and its analogs in the exciting fields of glycan engineering and enzymology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl 1-thioglucopyranoside, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves glycosylation of a protected glucopyranosyl donor with a thiophenol derivative. Key steps include:

- Protecting group strategy : Use of pivaloyl or benzyl groups to mask hydroxyl groups during glycosylation to prevent undesired side reactions .

- Activation of the anomeric center : Thioglycosides like this compound are often activated using sulfoxide chemistry or Lewis acids (e.g., BF₃·Et₂O) to form glycosidic bonds .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure products. Reproducibility hinges on strict control of reaction temperature and stoichiometry .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

- Answer : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze anomeric proton signals (δ 5.0–6.0 ppm for thioglycosides) and coupling constants (J = 8–10 Hz for β-configuration) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]⁺) with deviations <5 ppm .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What experimental strategies address low yields in the glycosylation step of this compound synthesis?

- Answer : Low yields often stem from competing hydrolysis or aglycone transfer. Mitigation approaches include:

- Solvent optimization : Anhydrous dichloromethane or toluene minimizes water interference .

- Catalyst screening : Test alternative promoters (e.g., NIS/TfOH vs. BF₃·Et₂O) to enhance regioselectivity .

- Temperature modulation : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions .

Q. How can computational modeling improve the design of this compound analogs for glycosidase inhibition studies?

- Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations to:

- Predict binding affinities to target enzymes (e.g., β-glucosidases) by analyzing hydrogen bonding and hydrophobic interactions at the active site.

- Guide substituent modifications (e.g., fluorination of the phenyl ring) to enhance stability or selectivity .

Q. What methodologies resolve contradictions in NMR data for thioglucopyranoside conformers?

- Answer : Discrepancies may arise from axial/equatorial thioglycoside orientations or solvent effects. Address via:

- Variable-temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures.

- DFT calculations : Compare experimental coupling constants with computed values for chair vs. twist-boat conformations .

Methodological Guidelines for Data Presentation

Q. How should researchers present synthetic and analytical data for this compound in publications?

- Answer : Follow pharmaceutical research standards:

- Tables : Include yields, melting points, and spectral data (e.g., H NMR δ values) in Word table format with Roman numeral labeling .

- Figures : Provide annotated chromatograms (HPLC/LC-MS) and crystal structures (if available) in TIFF/PDF format with 300+ DPI resolution .

- Supplementary Material : Archive raw NMR spectra and computational input files in repositories like Zenodo .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of negative results in thioglucopyranoside studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.